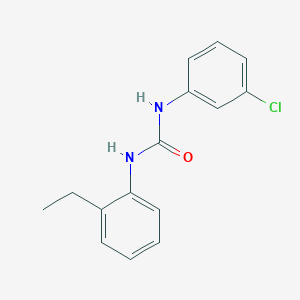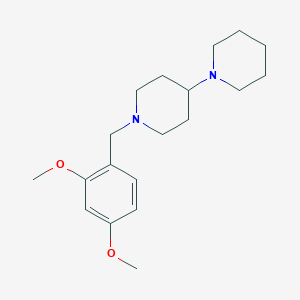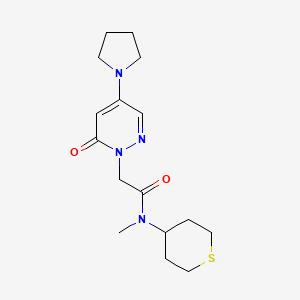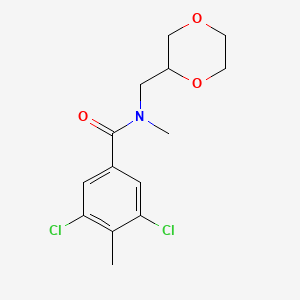![molecular formula C12H16ClN5O3 B5651958 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5651958.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide" belongs to a class of chemicals that exhibit significant biochemical properties, including potential anti-inflammatory and antioxidant activities. These compounds are synthesized through a series of chemical reactions, leveraging the unique reactivity of pyrazole and imidazolidinyl moieties.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of pyrazole derivatives with various substituted acetamides. For instance, Sunder and Maleraju (2013) describe the synthesis of derivatives by reacting pyrazole with substituted acetamides, showcasing the chemical flexibility and reactivity of pyrazole-based compounds (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using spectroscopic methods such as NMR, IR, and Mass spectra, which confirm the specific arrangements and substitutions in the chemical structure. Studies like those by Chkirate et al. (2019) provide insights into the molecular structure through crystallography and spectroscopy, elucidating the arrangement of pyrazole-acetamide derivatives in complex coordination complexes (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazole and imidazolidinyl derivatives include the ability to form coordination complexes and exhibit significant biological activity. The hydrogen bonding, as well as other intermolecular interactions, play crucial roles in stabilizing these compounds and influencing their reactivity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior and application potential of these compounds. For example, Sethusankar et al. (2002) explored the crystalline structure and intermolecular interactions of a related compound, providing insights into its physical characteristics (Sethusankar et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability, and pKa values, are essential for the application and manipulation of these compounds. Duran and Canbaz (2013) determined the acidity constants of acetamide derivatives, highlighting the chemical behavior and properties of these molecules (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2-(2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O3/c1-7-11(13)8(2)18(16-7)4-3-14-9(19)6-17-10(20)5-15-12(17)21/h3-6H2,1-2H3,(H,14,19)(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFTTPHLVDNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN2C(=O)CNC2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5651875.png)

![6-chloro-2-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5651887.png)

![(3R*,4R*)-3-cyclopropyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5651906.png)
![8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651918.png)
![2,5-dimethyl-3-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5651925.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5651935.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5651952.png)
![8-(2-{[2-(4-fluorophenyl)ethyl]amino}-2-oxoethyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651954.png)

![5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)